molecular formula C13H13NO5S B8312786 5-(4-Methoxycarbonylmethyloxybenzyl)thiazolidine-2,4-dione

5-(4-Methoxycarbonylmethyloxybenzyl)thiazolidine-2,4-dione

Cat. No. B8312786
M. Wt: 295.31 g/mol
InChI Key: RXAKVWMVWQZZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxycarbonylmethyloxybenzyl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C13H13NO5S and its molecular weight is 295.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Methoxycarbonylmethyloxybenzyl)thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxycarbonylmethyloxybenzyl)thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Methoxycarbonylmethyloxybenzyl)thiazolidine-2,4-dione

Molecular Formula

C13H13NO5S

Molecular Weight

295.31 g/mol

IUPAC Name

methyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate

InChI

InChI=1S/C13H13NO5S/c1-18-11(15)7-19-9-4-2-8(3-5-9)6-10-12(16)14-13(17)20-10/h2-5,10H,6-7H2,1H3,(H,14,16,17)

InChI Key

RXAKVWMVWQZZGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1700 ml of acetic acid and then 400 ml of water were added at room temperature to a suspension of 344 g of 5-(4-methoxycarbonylmethoxybenzyl)-3-triphenylmethyl-thiazolidine-2,4-dione [prepared as described in step (f) above] in 400 ml of 1,4-dioxane and the resulting mixture was stirred for 5 hours at 80° C. At the end of this time, the reaction mixture was freed from the solvent by evaporation under reduced pressure, and the resulting residue was purified by column chromatography through silica gel using a 1:2 by volume mixture of ethyl acetate and hexane, a 2 1 by volume mixture of ethyl acetate and hexane and then ethyl acetate as eluents, to give 161.7 g of the title compound, melting at 100°-106° C.
Quantity
1700 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
5-(4-methoxycarbonylmethoxybenzyl)-3-triphenylmethyl-thiazolidine-2,4-dione
Quantity
344 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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